3,4-Piperidinediol, 1-methyl- is a chemical compound with the molecular formula and a molecular weight of approximately 131.173 g/mol. It is also known by various synonyms, including 1-methylpiperidine-3,4-diol and 3,4-cis-dihydroxy-1-methylpiperidine. This compound belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms.
3,4-Piperidinediol, 1-methyl- can be derived from various synthetic pathways involving piperidine and its derivatives. Its synthesis is often linked to the production of other biologically active compounds, particularly in pharmaceutical applications.
The compound is classified as a secondary alcohol due to the presence of hydroxyl groups on the piperidine ring. It is also categorized under heterocyclic compounds due to its nitrogen-containing cyclic structure.
The synthesis of 3,4-Piperidinediol, 1-methyl- can be achieved through several methods:
The synthesis usually requires precise control over reaction conditions such as temperature and concentration of reactants. For example, maintaining a specific temperature during crystallization is crucial for the purity of the final product.
The molecular structure of 3,4-Piperidinediol, 1-methyl- features a piperidine ring with two hydroxyl groups at the 3 and 4 positions and a methyl group at the nitrogen atom (position 1). The structural formula can be represented as follows:
3,4-Piperidinediol, 1-methyl- can participate in various chemical reactions typical for alcohols and amines:
The reactivity of this compound is influenced by its functional groups' positions on the piperidine ring, which can affect sterics and electronic properties during reactions.
While specific mechanisms for 3,4-Piperidinediol, 1-methyl-'s action are not extensively documented, compounds in this class often interact with neurotransmitter systems in the brain. They may act as inhibitors or modulators of neurotransmitter uptake or receptor activity.
Research indicates that similar piperidine derivatives have been studied for their potential effects on dopamine reuptake inhibition, suggesting that 3,4-Piperidinediol could exhibit similar pharmacological properties .
The compound is soluble in polar solvents due to its hydroxyl groups but may have limited solubility in non-polar solvents. Its stability is generally good under standard laboratory conditions but may vary with exposure to strong acids or bases.
3,4-Piperidinediol, 1-methyl- has potential applications in medicinal chemistry as a precursor for synthesizing various pharmaceuticals. Its structural characteristics make it a candidate for developing drugs targeting neurological conditions due to its possible interaction with neurotransmitter systems.
The construction of the piperidine core in 1-methyl-3,4-piperidinediol benefits significantly from streamlined one-pot methodologies. Modern approaches leverage in situ generation of reactive intermediates to bypass isolation steps, enhancing efficiency. For instance, Mannich-type condensations between formaldehyde, methylamine, and glutaraldehyde derivatives enable direct assembly of the 1-methylpiperidine scaffold under mild acidic conditions. This method achieves yields exceeding 85% while minimizing byproduct formation through pH-controlled reaction quenching [1].
A catalytic reductive amination strategy further optimizes this process, where supported gold nanoparticles (Au/TiO₂) facilitate the condensation of 1,5-dicarbonyl compounds with methylamine under hydrogen atmosphere. This method achieves near-quantitative conversion at 80°C within 4 hours, demonstrating superior atom economy (94%) compared to classical stepwise approaches [5]. The table below compares contemporary one-pot methods:
Table 1: One-Pot Piperidine Skeleton Assembly Methods
Methodology | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reaction Time (h) | |
---|---|---|---|---|---|
Acid-Catalyzed Condensation | HCl (10 mol%) | 25 | 85 | 12 | |
Reductive Amination | Au/TiO₂ (1 wt%) | 80 | 98 | 4 | |
Enzymatic Cascade | Amine Oxidase/IRED | 30 | 76 | 8 | [7] |
Notably, chemoenzymatic cascades integrate chemical reduction with enzymatic functionalization. Activated pyridines undergo partial reduction to N-methyl tetrahydropyridines, followed by oxidase-mediated diol installation in a single reactor. This hybrid approach achieves 76% yield with >99% regioselectivity for the 3,4-diol configuration [7].
Stereocontrol at C3 and C4 positions presents significant synthetic challenges due to the molecule's conformational flexibility. Directed hydroxylation using OsO₄ with chiral ligands remains the gold standard for syn-diol installation. Cinchona alkaloid-derived ligands (DHQD)₂PHAL enable asymmetric dihydroxylation of 1-methyl-1,4,5,6-tetrahydropyridine precursors, achieving 95% ee for the cis-3,4-diol isomer [5].
Alternative transition-metal catalysis provides complementary stereoselectivity. Ruthenium(II)-PYBOX complexes catalyze anti-selective hydroxylation of analogous enol ethers using Oxone® as terminal oxidant, delivering the trans-diol configuration with 14:1 dr [8]. The stereochemical outcome is governed by substrate orientation in the chiral pocket, where π-stacking between the pyridine ring and ligand aryl groups dictates facial selectivity.
Table 2: Stereoselective Dihydroxylation Approaches
Substrate Class | Reagent System | dr/ee (%) | Diol Configuration | Key Advantage | |
---|---|---|---|---|---|
1-Methyl-4-aryl-THP | OsO₄/(DHQD)₂PHAL | 95 ee | cis | High enantiocontrol | |
1-Methyl-4-alkoxy-THP | Ru(II)-PYBOX/Oxone® | 14:1 dr | trans | Diastereodivergence | |
N-Cbz-3,4-dehydropiperidine | Pd(OAc)₂/(−)-sparteine | 89 ee | cis | Air-stable catalyst | [5] [8] |
Biocatalytic desymmetrization offers sustainable stereocontrol. Engineered diol dehydrogenases selectively oxidize one alcohol of the meso-diol intermediate, yielding enantiopure hydroxyketone precursors (98% ee). Subsequent stereospecific reduction with alcohol dehydrogenases then installs the desired chiral centers with controlled relative stereochemistry [7].
Integration of enzymatic and synthetic steps provides efficient routes to enantiopure 1-methyl-3,4-piperidinediol derivatives. Amine oxidase/ene-reductase cascades exemplify this strategy:
This cascade achieves exceptional stereocontrol (>99% ee) for both 3-monosubstituted and 3,4-disubstituted piperidines. Metagenomic screening has identified complementary EneIRED families: Series A enzymes produce (R)-configured products, while Series B enzymes generate (S)-enantiomers. This stereodivergence enables access to all stereoisomers of 1-methyl-3,4-piperidinediol from prochiral precursors [7].
Dynamic kinetic resolutions further enhance efficiency. Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of racemic diol intermediates while in situ ruthenium-catalyzed racemization enables theoretical 100% conversion to chiral esters. This method achieves 92% yield with 99% ee for the (3R,4R)-diacetate derivative, a key intermediate for neurologically active compounds [2].
Sustainable synthesis of 1-methyl-3,4-piperidinediol focuses on solvent reduction, energy efficiency, and catalyst recyclability. Mechanochemical methods eliminate solvents entirely: ball-milling of N-methylsuccinimide with paraformaldehyde and calcium hydroxide generates the piperidine core in 15 minutes with 88% yield. This approach reduces energy consumption by 75% compared to solution-phase synthesis and achieves E-factor = 0.82 (versus 8.7 for conventional methods) [4].
Dual catalytic systems enhance atom efficiency:
Table 3: Green Chemistry Metrics Comparison
Method | PMI* (g/g) | E-Factor | Energy (kJ/mol) | Carbon Efficiency (%) | |
---|---|---|---|---|---|
Solvent-free ball milling | 1.8 | 0.82 | 150 | 92 | |
Catalytic dihydroxylation | 3.2 | 2.1 | 210 | 85 | |
Enzymatic cascade | 5.7 | 1.5 | 95 | 95 | [4] [7] |
*PMI = Process Mass Intensity
Continuous-flow photochemistry minimizes waste generation. Microreactors with immobilized anthraquinone photocatalysts enable diol formation via hydroxyl radical transfer. This system operates at room temperature with residence time <2 minutes, achieving 94% conversion while reducing waste water generation by 97% versus batch processes [6]. Life-cycle assessment confirms 45% lower global warming potential for flow approaches compared to batch synthesis routes.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3